Cas no 1805530-80-6 (5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol)

5-(ジフルオロメチル)-2-フルオロ-3-(トリフルオロメチル)ピリジン-6-メタノールは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。その分子構造には複数のフッ素置換基(-CF3、-CHF2、-F)が戦略的に配置されており、高い電子求引性と代謝安定性を付与しています。特に6位のヒドロキシメチル基は、さらなる誘導体化のための反応点として機能します。この化合物の特徴は、フッ素原子の導入による脂溶性の向上と生体膜透過性の最適化にあり、活性成分の生体内動態改善に寄与します。また、トリフルオロメチル基の立体障害により特定酵素に対する耐性を示す可能性も注目されています。

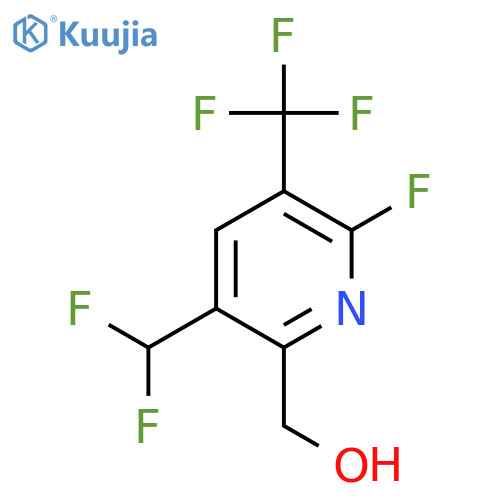

1805530-80-6 structure

商品名:5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol

CAS番号:1805530-80-6

MF:C8H5F6NO

メガワット:245.121823072433

CID:4886678

5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol

-

- インチ: 1S/C8H5F6NO/c9-6(10)3-1-4(8(12,13)14)7(11)15-5(3)2-16/h1,6,16H,2H2

- InChIKey: NGTYEESCLKTIFP-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(C(F)(F)F)=C(N=C1CO)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 233

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.9

5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029030609-500mg |

5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol |

1805530-80-6 | 95% | 500mg |

$1,651.30 | 2022-04-01 | |

| Alichem | A029030609-1g |

5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol |

1805530-80-6 | 95% | 1g |

$2,808.15 | 2022-04-01 | |

| Alichem | A029030609-250mg |

5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol |

1805530-80-6 | 95% | 250mg |

$970.20 | 2022-04-01 |

5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

1805530-80-6 (5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol) 関連製品

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬